1-(4-Methoxybenzyl)piperidin-4-amine
Overview
Description
1-(4-Methoxybenzyl)piperidin-4-amine is an organic compound with the molecular formula C13H20N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Scientific Research Applications
1-(4-Methoxybenzyl)piperidin-4-amine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound serves as a building block for designing biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is utilized in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxybenzyl)piperidin-4-amine can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with piperidin-4-amine under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Purification steps such as recrystallization or chromatography are used to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxybenzyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, nucleophiles like amines or thiols.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted piperidine derivatives.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)piperidin-4-amine
- 1-(4-Methoxybenzyl)piperidin-4-ol
- 1-(4-Methoxybenzyl)piperidin-4-one
Uniqueness: 1-(4-Methoxybenzyl)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it valuable for targeted research and applications .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]piperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-16-13-4-2-11(3-5-13)10-15-8-6-12(14)7-9-15/h2-5,12H,6-10,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDACBLXRPFJSHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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